molecular formula C24H20ClF2N7O B12467932 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide

Cat. No.: B12467932
M. Wt: 495.9 g/mol
InChI Key: FXFCSPPCNGFLTD-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-fluoroaniline to form 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(3-chloro-4-methylphenyl)glycinamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20ClF2N7O

Molecular Weight

495.9 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C24H20ClF2N7O/c1-14-10-11-15(12-16(14)25)29-21(35)13-28-22-32-23(30-19-8-4-2-6-17(19)26)34-24(33-22)31-20-9-5-3-7-18(20)27/h2-12H,13H2,1H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

FXFCSPPCNGFLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F)Cl

Origin of Product

United States

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